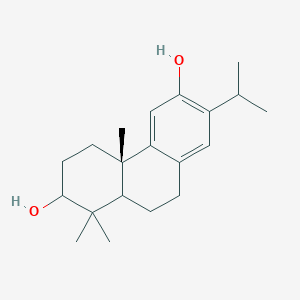
(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hinokiol is a naturally occurring polyphenolic compound found in the bark and leaves of various Magnolia species, particularly Magnolia grandiflora and Magnolia officinalis . It has been traditionally used in Southeast Asian medicine for its therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
Hinokiol can be synthesized through several methods. One common approach involves the reaction of honokiol with glycerol in pyridine at 25°C for eight hours . Another method includes the incorporation of boron trifluoride into honokiol-glucose and honokiol-mannose glucose pentaacetate to form synthetic derivatives .
Industrial Production Methods
Industrial production of hinokiol often involves extraction from the bark and leaves of Magnolia species using solvents like ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .
化学反応の分析
Types of Reactions
Hinokiol undergoes various chemical reactions, including:
Oxidation: Hinokiol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Hinokiol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and acetylated compounds .
科学的研究の応用
Hinokiol has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating neurological diseases, cancer, and inflammatory conditions
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
作用機序
Hinokiol exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Neuroprotective: Enhances mitochondrial fusion, maintains mitochondrial structure, and supports neural cell survival.
Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, and suppresses cell migration and invasion.
類似化合物との比較
Hinokiol is often compared with magnolol, another polyphenolic compound found in Magnolia species. While both compounds share similar chemical structures, they differ in their physicochemical properties and stability:
Solubility: Hinokiol has higher solubility at acidic pH values, while magnolol is more soluble at alkaline pH values.
Stability: Hinokiol is less stable than magnolol, particularly at neutral and basic pH values.
Pharmacological Effects: Both compounds exhibit anti-inflammatory, antioxidant, and neuroprotective properties, but hinokiol has shown greater potential in anticancer research.
Similar compounds include:
Magnolol: Another polyphenolic compound with similar therapeutic properties.
Honokiol: A neolignan biphenol with a wide range of pharmacological effects.
Hinokiol’s unique combination of therapeutic properties and its potential in various scientific research fields make it a compound of significant interest.
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17?,18?,20-/m1/s1 |
InChIキー |
ODFCWXVQZAQDSO-AFMYVXGZSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC(C3(C)C)O)C)O |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


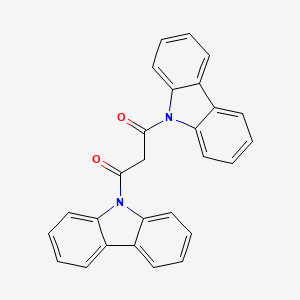

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
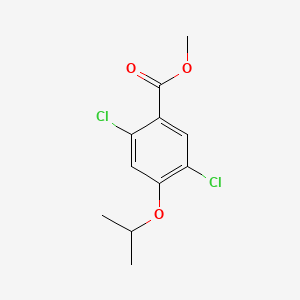

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
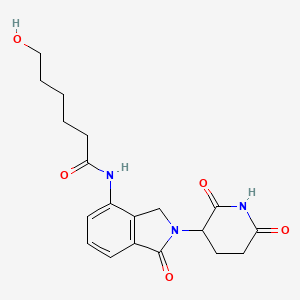
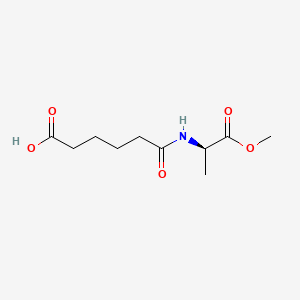
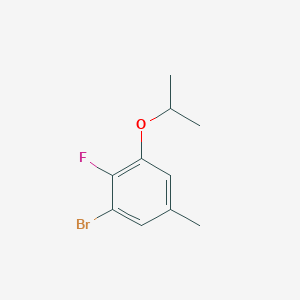
![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)
